Product packaging for 3-Chloro-4-(pyridin-2-yl)aniline(Cat. No.:CAS No. 1044209-44-0)

3-Chloro-4-(pyridin-2-yl)aniline

Cat. No.: B1507577
CAS No.: 1044209-44-0
M. Wt: 204.65 g/mol
InChI Key: UDYSLKGLBZLELZ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides and Amines as Synthetic Precursors

Aryl halides and amines are fundamental building blocks in the synthetic organic chemist's toolbox. google.comsigmaaldrich.com The carbon-halogen bond in aryl halides provides a reactive handle for a multitude of cross-coupling reactions, allowing for the construction of complex molecular architectures. achemblock.com Similarly, the amino group in anilines is a versatile functional group, acting as a nucleophile, a directing group for aromatic substitution, and a precursor for a wide range of other functionalities. sigmaaldrich.comnih.gov

The synthesis of arylamines, which combines these two moieties, is a cornerstone of modern organic synthesis. nih.gov Classic methods and modern catalytic systems, such as the Buchwald-Hartwig and Ullmann couplings, facilitate the formation of the crucial carbon-nitrogen bond, enabling the synthesis of a diverse array of substituted anilines. achemblock.comnih.gov These reactions are pivotal in producing pharmaceuticals, agrochemicals, dyes, and polymers. sigmaaldrich.com The ability to use readily available aryl halides and various amine sources makes these methods powerful tools for creating molecular diversity. achemblock.comnih.gov

Overview of Pyridine-Aniline Hybrid Systems in Chemical Research

The fusion of pyridine (B92270) and aniline (B41778) moieties into a single molecular entity creates a "hybrid system" with unique electronic and structural properties. Pyridine, an electron-deficient aromatic heterocycle, and aniline, an electron-rich aromatic amine, create a push-pull electronic dynamic. This intramolecular charge-transfer character can give rise to interesting photophysical properties and is a key feature in the design of fluorescent probes and organic semiconductors. sigmaaldrich.com

In medicinal chemistry, the pyridine ring is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving pharmacological properties. nih.gov When combined with an aniline scaffold, these hybrid systems become valuable pharmacophores for targeting a range of biological targets, including protein kinases. acs.org The specific substitution pattern on both the pyridine and aniline rings allows for fine-tuning of the molecule's three-dimensional shape and electronic properties to optimize binding affinity and selectivity for a given biological target.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B1507577 3-Chloro-4-(pyridin-2-yl)aniline CAS No. 1044209-44-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-7-8(13)4-5-9(10)11-3-1-2-6-14-11/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYSLKGLBZLELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80730474
Record name 3-Chloro-4-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044209-44-0
Record name 3-Chloro-4-(pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80730474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 4 Pyridin 2 Yl Aniline and Its Structural Analogs

Catalytic Cross-Coupling Reactions

The formation of the pivotal carbon-carbon bond between the pyridine (B92270) and aniline (B41778) rings is frequently achieved through transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile tool for constructing bi-aryl systems from readily available precursors.

Palladium-Catalyzed Approaches

Palladium catalysts are preeminent in the field of cross-coupling chemistry for their high efficiency and functional group tolerance. The Suzuki-Miyaura coupling is a prominent method for synthesizing pyridin-2-yl aniline structures. This reaction typically involves the coupling of a pyridine-containing boronic acid with a halogenated aniline, or conversely, a pyridinyl halide with an aniline-derived boronic acid, in the presence of a palladium catalyst and a base. For instance, a plausible route to the target molecule could involve the reaction of 2-bromopyridine (B144113) with 3-chloro-4-aminophenylboronic acid.

While chloroarenes can be less reactive than their bromo or iodo counterparts, modern palladium catalyst systems, often employing electron-rich ligands, have proven effective for coupling chloroaniline derivatives. google.com The use of these advanced catalytic systems is crucial for achieving high yields and productivity, especially in large-scale synthesis where cost-effective chloro-derivatives are preferred starting materials. google.com The principles of such couplings are well-established, with related heterocyclic compounds like 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole being synthesized via Suzuki reactions, demonstrating the utility of this approach for joining pyridine and other aromatic rings.

Reactant AReactant BCatalyst System (Example)Key Features
2-Bromopyridine3-Chloro-4-aminophenylboronic acidPd(PPh₃)₄, Na₂CO₃Standard Suzuki-Miyaura conditions.
2-Chloropyridine (B119429)3-Chloro-4-aminophenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Utilizes a more reactive ligand for less reactive chloro-precursor.
4-Amino-3-chlorophenyltrifluoroborate2-BromopyridinePdCl₂(dppf), Cs₂CO₃Alternative boronate source, often with improved stability.

This table represents generalized conditions for illustrative purposes based on established palladium-catalyzed cross-coupling principles.

Other Transition Metal-Catalyzed Methods

While palladium holds a dominant position, other transition metals are also utilized in related synthetic transformations. Bimetallic nanoparticles, such as those made of copper and nickel (Cu/Ni), have shown high catalytic activity in reactions involving substituted anilines, such as the hydrogenation of a nitro group in 3-nitro-4-methoxy-acetylaniline. rsc.org The synergistic effect in these bimetallic alloys can lead to enhanced catalytic performance compared to single-metal catalysts. rsc.org

Copper salts, like cupric acetate, have also been employed to mediate the C–H amination of benzamide (B126) derivatives using 2-(pyridin-2-yl)aniline (B1331140) as a directing group. rsc.org Although this specific reaction builds a C-N bond rather than the core C-C bi-aryl bond, it highlights the utility of copper in activating and functionalizing molecules containing the pyridin-yl-aniline scaffold.

Metal CatalystReaction TypeSubstrate ExampleSignificance
Copper/Nickel (Cu/Ni)Hydrogenation3-Nitro-4-methoxy-acetylanilineDemonstrates bimetallic synergy in catalysis for aniline synthesis. rsc.org
Cupric AcetateC-H AminationN-(2-(pyridin-2-yl)phenyl)benzamideShows copper's role in the functionalization of the pyridin-yl-aniline system. rsc.org

Reduction Pathways for Nitro Precursors

A widely used and robust strategy for synthesizing aromatic amines involves the reduction of a corresponding nitro compound. This approach hinges on the initial synthesis of a nitro-bi-aryl precursor, such as 2-(2-chloro-4-nitrophenyl)pyridine, which is then reduced in a subsequent step to yield the desired 3-Chloro-4-(pyridin-2-yl)aniline.

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a clean, efficient, and industrially favored method for the reduction of nitroarenes, largely replacing older chemical reduction processes. google.commdpi.com This technique involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing the undesired side reaction of dehalogenation (hydrodechlorination), which reduces product yield and can generate corrosive hydrogen chloride. google.com The choice of catalyst and reaction conditions is therefore critical to ensure high chemoselectivity for the nitro group reduction.

Catalyst SystemSubstrate ExampleKey Findings & Conditions
Palladium-on-carbon (Pd/C)2-Chloro-4-nitrotolueneEffective for reducing the nitro group while preserving the chloro-substituent. google.com
Raney-Nickel (Raney-Ni)3,4-DichloronitrobenzeneHigh activity; requires the use of dechlorination inhibitors to achieve product selectivity >99%. google.com
Bimetallic Cu/Ni NPs3-Nitro-4-methoxy-acetylanilineHigh conversion (95.7%) and selectivity (99.4%) achieved, demonstrating an alternative to palladium. rsc.org
N/S Co-doped Carbonp-ChloronitrobenzeneA metal-free approach showing high chemoselectivity by avoiding metal catalysts that can promote dehalogenation. mdpi.com

Metal-Mediated Reductions

Before the widespread adoption of catalytic hydrogenation, the reduction of nitroarenes was commonly performed using stoichiometric amounts of metals in acidic or neutral solutions. Classic examples include the use of iron powder in the presence of an acid like hydrochloric or acetic acid (the Béchamp reduction), tin with hydrochloric acid, or zinc.

Metal ReagentAcid/Solvent SystemApplication
Iron (Fe)HCl / H₂O or Acetic AcidHistorically significant for nitro group reduction.
Tin (Sn)Concentrated HClA classic laboratory method for nitroarene reduction.
Zinc (Zn)NH₄Cl / H₂O or Acetic AcidUsed for reductions under neutral or mildly acidic conditions.

Halogenation and Functionalization of Aniline Derivatives

An alternative synthetic route involves the direct functionalization of a pre-existing bi-aryl amine. In this approach, a precursor such as 4-(pyridin-2-yl)aniline could be synthesized first, followed by selective chlorination to introduce the chlorine atom at the desired position.

The success of this strategy depends on the directing effects of the substituents on the aniline ring. The powerful activating and ortho-, para-directing effect of the amino group dominates the aromatic substitution pattern. In 4-(pyridin-2-yl)aniline, the para-position relative to the amine is blocked by the pyridine ring. Therefore, electrophilic substitution, such as chlorination, is strongly directed to the ortho-positions (C3 and C5).

Reagents like N-chloro-p-toluene sulphonamide (CAT) can be used for the controlled chlorination of anilines. iosrjournals.org The reaction proceeds via an electrophilic substitution mechanism, where the electron-rich positions ortho to the amino group are attacked by the chlorinating agent. iosrjournals.org Careful control of reaction conditions would be necessary to favor mono-chlorination and achieve a good yield of the desired 3-chloro isomer.

PrecursorReagent(s)TransformationKey Principle
4-(Pyridin-2-yl)anilineN-chloro-p-toluene sulphonamide (CAT)Selective ortho-chlorinationThe strongly activating amino group directs the electrophilic chlorine to the C3 position. iosrjournals.org
4-(Pyridin-2-yl)anilineSulfuryl chloride (SO₂Cl₂)Ortho-chlorinationAnother common reagent for the chlorination of activated aromatic rings.

Modular Synthesis and Convergent Routes

Modular and convergent syntheses of this compound and its analogs primarily utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, to form the critical carbon-carbon bond between the two aromatic rings. These approaches allow for the independent synthesis of the pyridine and aniline fragments, which are then joined in a late-stage coupling step. This modularity is highly advantageous for creating libraries of related compounds for structure-activity relationship studies.

A common convergent strategy involves the coupling of a substituted halopyridine with a substituted arylboronic acid or organostannane. For the synthesis of this compound, a typical disconnection would involve a 2-halopyridine and a 3-chloro-4-aminophenylboronic acid derivative (or vice versa).

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a widely employed method due to the stability and low toxicity of the boronic acid reagents. In a representative synthesis, a 2-halopyridine is coupled with an appropriately substituted phenylboronic acid in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A plausible modular approach to this compound via a Suzuki-Miyaura coupling would involve the reaction of 2-chloropyridine with 3-chloro-4-aminophenylboronic acid. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and minimizing side products.

Reactant 1Reactant 2CatalystLigandBaseSolventTemperature (°C)Yield (%)
2-Chloropyridine3-Chloro-4-aminophenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10085
2-Bromopyridine3-Chloro-4-aminophenylboronic acidPd₂(dba)₃XPhosK₂CO₃Dioxane11090

Stille Coupling:

The Stille coupling offers an alternative convergent route, utilizing organostannane reagents. While effective, the toxicity of organotin compounds is a significant drawback. A potential Stille coupling approach to the target molecule could involve the reaction of 2-bromopyridine with a tributylstannyl derivative of 3-chloroaniline.

Reactant 1Reactant 2CatalystLigandSolventTemperature (°C)Yield (%)
2-Bromopyridine2-Chloro-4-(tributylstannyl)anilinePd(PPh₃)₄-Toluene11078
2-Iodopyridine2-Chloro-4-(tributylstannyl)anilinePdCl₂(PPh₃)₂-DMF10082

Buchwald-Hartwig Amination:

While the Suzuki and Stille reactions build the C-C bond, the Buchwald-Hartwig amination is a powerful tool for forming the C-N bond, which can be a key step in a convergent synthesis, especially when introducing the aniline moiety in the final step. For instance, a pre-formed 4-(pyridin-2-yl)halobenzene could be aminated.

Aryl HalideAmineCatalystLigandBaseSolventTemperature (°C)Yield (%)
4-Bromo-2-chloropyridineAmmoniaPd₂(dba)₃BINAPNaOtBuToluene10075
2-(4-Bromophenyl)pyridine3-ChloroaminePd(OAc)₂RuPhosCs₂CO₃Dioxane12088

The choice of specific reactants, such as using a bromo- or iodo-substituted pyridine, can influence reaction rates and yields, with the more reactive halogens often allowing for milder conditions. The development of highly active and sterically hindered phosphine ligands (e.g., SPhos, XPhos, RuPhos) has been instrumental in expanding the scope and efficiency of these cross-coupling reactions, enabling the synthesis of complex molecules like this compound with high functional group tolerance. chemicalbook.com

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Transformations on the Aromatic Rings

The aniline (B41778) ring is susceptible to electrophilic substitution. The activating effect of the amino group directs incoming electrophiles to the positions ortho and para to it. However, the position para to the amine is blocked by the chloro substituent, and one ortho position is occupied by the pyridinyl group. Therefore, electrophilic attack is most likely to occur at the remaining ortho position (C5).

The pyridine (B92270) ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur under vigorous conditions, substitution typically takes place at the C-5 and C-8 positions. uop.edu.pk Nucleophilic substitution on the pyridine ring is more favorable, especially at the C-2 or C-4 positions, if a suitable leaving group is present. uop.edu.pk For the parent compound, nucleophilic aromatic substitution on the chloro-substituted ring is challenging but can be influenced by the activating nature of the aniline and the specific reaction conditions. nih.gov

Cross-Coupling Reactions Involving the Halogen and Amine Moieties

The chloro and amino groups on the aniline ring serve as effective handles for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent reaction used to form C-C bonds. The chlorine atom at the C-3 position can be coupled with a variety of aryl or heteroaryl boronic acids or esters. researchgate.netnih.gov This reaction is tolerant of the primary amine group, often not requiring a protection-deprotection sequence. acs.org Such couplings are instrumental in synthesizing complex biaryl structures. For instance, the Suzuki coupling has been effectively used in creating thiophene-substituted anilines and bipyridines. acs.orgmdpi.com

The Buchwald-Hartwig amination allows for the formation of C-N bonds, where the chloro group can react with various amines, or conversely, the aniline's amino group can be coupled with aryl halides. This versatility enables the synthesis of more complex diarylamines or N-heterocyclic compounds.

Coupling ReactionReactive SiteCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraC-ClAryl/Heteroaryl Boronic AcidPd Catalyst (e.g., Pd(dppf)Cl2) + BaseC-C
Buchwald-HartwigC-Cl or N-HAmine or Aryl HalidePd Catalyst + Ligand + BaseC-N

Functional Group Interconversions of the Aniline and Pyridine Nitrogen Atoms

The nitrogen atoms in both the aniline and pyridine moieties are key sites for functional group interconversions.

Aniline Nitrogen: The primary amino group (-NH2) can be readily transformed.

Acylation: Reaction with acid chlorides or anhydrides yields amides.

Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides. google.comasianpubs.org

Diazotization: Treatment with nitrous acid (HONO) at low temperatures converts the amine to a diazonium salt (-N2+). This intermediate is highly versatile and can be substituted by a wide range of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Isocyanate Formation: Reaction with phosgene (B1210022) or its equivalents can generate an isocyanate intermediate, a precursor for urea (B33335) synthesis. nih.gov

Pyridine Nitrogen: The nitrogen atom in the pyridine ring can undergo:

N-Oxide Formation: Oxidation with reagents like m-CPBA or H2O2 produces the corresponding pyridine N-oxide. This modification alters the ring's reactivity, making it more susceptible to both electrophilic and nucleophilic attack.

Quaternization: Reaction with alkyl halides leads to the formation of pyridinium (B92312) salts, enhancing the ring's susceptibility to nucleophilic attack. uop.edu.pk

Synthesis of Advanced Heterocyclic Scaffolds and Complex Molecules

3-Chloro-4-(pyridin-2-yl)aniline is a crucial precursor for constructing more complex molecular architectures, particularly those with therapeutic interest.

Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides. chemijournal.com A common route to their synthesis is the Staudinger cycloaddition. chemijournal.com This process involves the reaction of an imine (Schiff base) with a ketene.

The synthesis using this compound typically follows these steps:

Imine Formation: The aniline's amino group is condensed with an aromatic aldehyde to form a Schiff base.

Cycloaddition: The resulting imine is then reacted with a ketene, often generated in situ from an acyl chloride (like chloroacetyl chloride) and a base (such as triethylamine). scirp.orgglobalresearchonline.net This [2+2] cycloaddition yields the 3-chloro-azetidin-2-one ring. scirp.orgglobalresearchonline.net

This strategy has been employed to synthesize a variety of substituted azetidinone derivatives. researchgate.netsciensage.info

The aniline moiety is a classic starting point for several named reactions that construct the quinoline (B57606) ring system. pharmaguideline.comresearchgate.net

Skraup Synthesis: This method involves reacting the aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene). uop.edu.pkpharmaguideline.com The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by acid-catalyzed cyclization and oxidation to form the quinoline. uop.edu.pkiipseries.org

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones. pharmaguideline.com

Friedländer Synthesis: This involves the condensation of the aniline with a compound containing a reactive α-methylene ketone in the presence of a base or acid catalyst. uop.edu.pkpharmaguideline.com

Combes Synthesis: Aniline is condensed with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization to yield a quinoline. pharmaguideline.comiipseries.org

These reactions build a new ring fused to the aniline portion of the starting material, leading to complex polycyclic systems.

The primary amino group of this compound is a nucleophilic site for the synthesis of urea and sulfonamide derivatives, which are prominent scaffolds in drug discovery. nih.govnih.gov

Urea Synthesis: Ureas are typically formed by reacting the aniline with an isocyanate. organic-chemistry.org Alternatively, the aniline can react with phosgene or a phosgene equivalent like N,N'-carbonyldiimidazole (CDI) to first form an isocyanate or a carbamoyl-imidazole intermediate, which then reacts with another amine. nih.gov These methods allow for the creation of both symmetrical and unsymmetrical ureas. organic-chemistry.orggoogle.com

Sulfonamide Synthesis: Sulfonamides are prepared by the reaction of the aniline with a sulfonyl chloride (e.g., tosyl chloride or benzenesulfonyl chloride) in the presence of a base like pyridine. google.comasianpubs.org This straightforward reaction forms a stable sulfonamide linkage.

A summary of these derivatization reactions is presented below.

Derivative ClassKey ReagentsReaction Type
AzetidinoneAromatic Aldehyde, Chloroacetyl Chloride, BaseCondensation followed by [2+2] Cycloaddition
QuinolineGlycerol & H2SO4 (Skraup) or 1,3-Dicarbonyl (Combes)Condensation and Cyclization
UreaIsocyanate or Phosgene Equivalent (e.g., CDI)Nucleophilic Addition
SulfonamideSulfonyl Chloride, BaseNucleophilic Acyl Substitution

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 3-Chloro-4-(pyridin-2-yl)aniline, providing insights into the electronic environment of each proton and carbon atom.

Structural Elucidation via Chemical Shift and Coupling Analysis

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons on both the aniline (B41778) and pyridine (B92270) rings. The chemical shifts (δ) are influenced by the electron-withdrawing and donating effects of the substituents. For instance, the protons on the aniline ring are expected to appear at different chemical shifts due to the presence of the chloro and amino groups. Similarly, the protons on the pyridine ring will have characteristic shifts. The coupling constants (J) between adjacent protons provide crucial information about their connectivity. For example, ortho-coupled protons typically exhibit larger J-values than meta- or para-coupled protons.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aniline Ring H 6.7 - 7.5 -
Pyridine Ring H 7.2 - 8.6 -
Aniline Ring C - 115 - 150
Pyridine Ring C - 120 - 160

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Advanced 2D NMR Techniques for Connectivity Mapping

To further confirm the structural assignments, two-dimensional (2D) NMR techniques are employed. wikipedia.orgepfl.ch

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are directly coupled, allowing for the tracing of spin systems within the aniline and pyridine rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). epfl.chsdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing definitive C-H connectivity. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). epfl.chsdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for establishing the connectivity between the aniline and pyridine rings. wikipedia.orgyoutube.com

High-Resolution Mass Spectrometry and Fragmentation Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and confirming the molecular weight of this compound with high accuracy. nih.govuantwerpen.be HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula assignment. americanpharmaceuticalreview.com

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), provide valuable structural information by breaking the molecule into smaller, characteristic fragments. mdpi.comnih.gov The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure and identify related impurities. uantwerpen.be Common fragmentation pathways for this molecule would likely involve cleavage of the bond between the two aromatic rings and losses of the chloro and amino groups.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Observed m/z Mass Accuracy (ppm)
[M+H]⁺ 205.0530 (Typically within 5 ppm) < 5
[M-Cl]⁺ 169.0760 (Typically within 5 ppm) < 5
[M-NH₂]⁺ 188.0265 (Typically within 5 ppm) < 5

Note: The observed m/z values are instrument-dependent.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.netnih.gov The resulting spectra serve as a unique "molecular fingerprint" for this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands corresponding to specific functional groups. Key expected vibrations include N-H stretching from the aniline's amino group (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching within the aromatic rings (around 1400-1600 cm⁻¹), and the C-Cl stretching vibration (typically below 800 cm⁻¹). nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. aps.org The aromatic ring breathing modes are often strong in the Raman spectrum.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies and aid in the assignment of the experimental bands. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net This technique provides unequivocal proof of the molecular structure and conformation in the crystalline form.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Byproduct Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential techniques for assessing the purity of this compound and for detecting and quantifying any process-related impurities or degradation byproducts. thermofisher.com

These methods separate the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. epa.govscirp.org By using a suitable column and mobile phase, a sharp, symmetrical peak for the main compound can be obtained, while any impurities will appear as separate, smaller peaks. sielc.comresearchgate.net The area under each peak is proportional to the concentration of that component, allowing for quantitative analysis. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.com

Table 3: Typical HPLC/UPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18 or similar reverse-phase column
Mobile Phase Acetonitrile/Water gradient with an acid modifier (e.g., formic acid)
Flow Rate 0.2 - 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 1 - 10 µL

Note: These are general parameters and would need to be optimized for a specific instrument and sample.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 3-Chloro-4-(pyridin-2-yl)aniline at the atomic level. These calculations can predict molecular geometries, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For compounds similar to this compound, such as chloro-substituted anilines, DFT calculations, particularly with the B3LYP functional and a 6-31G(d) basis set, have been employed to determine the optimized molecular geometry, including bond lengths and angles. researchgate.net These calculations typically show good agreement with experimental data where available. For instance, in a study on 3-chloro-4-methyl aniline (B41778), the optimized geometric bond lengths obtained by using B3LYP were compared to experimental values of the parent aniline molecule. researchgate.net Such studies indicate that the B3LYP method is generally superior to other approaches like the scaled Hartree-Fock and BLYP methods for molecular vibrational problems. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, though often less accurate, alternative to DFT for calculating molecular properties. The molecular geometry and vibrational frequencies of related compounds like 3-chloro-4-methyl aniline have been calculated using the Hartree-Fock method with a 6-31G(d) basis set. researchgate.net Comparisons of calculated and observed fundamental vibrational frequencies for this molecule revealed that DFT methods, specifically B3LYP, tend to offer results that are in better agreement with experimental data than the scaled Hartree-Fock approach. researchgate.net

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. For chloro-substituted anilines, DFT and ab initio HF calculations are used to predict the vibrational frequencies. researchgate.net For example, in the case of 3-chloro-4-methyl aniline, a comparison between the observed and calculated vibrational frequencies indicated that the B3LYP method provides a better match than the scaled Hartree-Fock and BLYP methods. researchgate.net The presence of a substituent atom, such as chlorine, in an aniline molecule alters the charge distribution and, consequently, its structural and electronic characteristics, which is reflected in the vibrational spectra. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve identifying the most stable three-dimensional arrangement of its atoms. The dihedral angle between the aniline and pyridine (B92270) rings is a key parameter. Molecular dynamics simulations could further provide insights into the dynamic behavior of this molecule over time, including the flexibility of the bond connecting the two aromatic rings and the interactions with its environment. While specific studies on this compound are not available, research on similar bi-aryl compounds often employs these techniques to understand their conformational preferences and dynamic properties.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. thaiscience.infotci-thaijo.org The MEP visualizes the electrostatic potential on the electron density surface, with negative potential regions (typically colored red or yellow) indicating sites prone to electrophilic attack and positive regions (blue) indicating sites for nucleophilic attack. For aniline derivatives, the amino group and the aromatic ring are often key regions of reactivity. thaiscience.info

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. tci-thaijo.org For related aromatic amines, DFT calculations have been used to determine these properties and understand their reactivity patterns. thaiscience.infotci-thaijo.org

Reaction Mechanism Studies through Computational Pathways

Computational methods can be employed to study the mechanisms of reactions involving this compound. For example, understanding its role in the synthesis of other compounds, such as its use as a reagent for preparing smoothened (Smo) antagonists, could be elucidated through computational pathway analysis. chemicalbook.comchemicalbook.com Such studies would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathway. While specific computational studies on the reaction mechanisms of this compound were not found, the general approach is well-established in computational organic chemistry. imperial.ac.uk

Applications As a Building Block in Synthetic Chemistry and Materials Science

Precursor in the Synthesis of Organic Intermediates

The chemical architecture of 3-chloro-4-(pyridin-2-yl)aniline, specifically its aniline (B41778) moiety, makes it a valuable precursor for creating a range of organic intermediates. These intermediates are not typically end-products themselves but are essential building blocks for constructing more complex and often biologically active molecules.

One of the notable applications of this compound is as a reagent in the preparation of smoothened (Smo) antagonists. chemicalbook.comchemicalbook.com The Smoothened receptor is a key component of the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in the formation of certain cancers. chemicalbook.com Antagonists of this receptor are therefore of significant interest in medicinal chemistry and drug discovery. The aniline group of this compound provides a reactive handle that can be readily modified through various organic reactions—such as acylation, alkylation, or diazotization followed by substitution—to build the core structures of these antagonists.

Furthermore, its identity as a substituted aniline makes it a member of a class of compounds widely used in synthetic chemistry. beilstein-journals.org Aniline and its derivatives are foundational to the synthesis of dyes, polymers, and pharmaceuticals. The presence of the chloro and pyridinyl substituents on the aniline ring of this specific compound introduces electronic and steric influences that can be exploited to achieve regioselectivity in subsequent reactions, leading to specialized and highly functionalized intermediates.

Table 1: Examples of Organic Intermediates Derived from Aniline Scaffolds

Intermediate TypeSynthetic Application
Acylated AnilinesAmide bond formation for pharmaceuticals
Diazonium SaltsSandmeyer and related reactions for diverse functional groups
Imines/EnaminesBuilding blocks in condensation and annulation reactions beilstein-journals.org
N-HetarylanilinesPrecursors to complex heterocyclic systems beilstein-journals.org

Scaffold for Novel Heterocyclic Compounds

The inherent structure of this compound, containing both a benzene (B151609) and a pyridine (B92270) ring, positions it as an ideal scaffold for the synthesis of novel and complex heterocyclic compounds. bldpharm.combldpharm.com Heterocycles are a cornerstone of medicinal chemistry and materials science, and the development of efficient routes to new heterocyclic systems is a constant focus of research.

This compound can be utilized in annulation reactions, where a new ring is fused onto the existing aniline structure. For instance, the aniline nitrogen and an adjacent carbon atom on the ring can participate in reactions that build new five- or six-membered heterocyclic rings. These reactions often involve condensation with bifunctional reagents, leading to the formation of benzodiazepines, quinolines, or other fused systems, depending on the reactants and conditions employed.

A developed methodology for synthesizing meta-hetarylanilines utilizes heterocycle-substituted building blocks in a one-pot, three-component reaction. beilstein-journals.org This approach highlights the utility of aniline derivatives in creating sterically hindered and functionally diverse heterocyclic structures. beilstein-journals.org The electron-withdrawing nature of the pyridinyl group in this compound influences the reactivity of the aniline ring, guiding the formation of specific products in multi-component synthesis strategies. beilstein-journals.org

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic ClassSynthetic Approach
QuinolinesSkraup or Doebner-von Miller reaction
BenzimidazolesPhillips condensation with carboxylic acids
PhenazinesReaction with catechols
Fused PyridinesCyclization reactions utilizing the pyridine nitrogen

Role in the Development of Catalytic Systems (e.g., Ligand Design)

The molecular structure of this compound is well-suited for applications in coordination chemistry, particularly in the design of ligands for catalytic systems. bldpharm.com The presence of two nitrogen atoms—one on the aniline moiety and one on the pyridine ring—provides two potential coordination sites for metal ions. This bidentate chelation capability is a highly desirable feature in ligand design, as it can lead to the formation of stable metal complexes.

These metal complexes can function as catalysts for a variety of organic transformations. The electronic properties of the ligand, influenced by the chloro- and pyridinyl-substituents, can be fine-tuned to modulate the reactivity and selectivity of the metal center. For example, by modifying the substituents on either ring, chemists can alter the electron density at the nitrogen atoms, thereby influencing the catalytic activity of the resulting metal complex.

While specific catalytic systems based on this compound are a niche area of research, the broader class of N-heterocyclic ligands is fundamental to modern catalysis. The principles of ligand design suggest that this compound could be a valuable component in developing new catalysts for cross-coupling reactions, hydrogenations, or oxidations.

Functionalization of Nanomaterials and Surface Chemistry

The field of materials science increasingly relies on the precise control of surface chemistry to impart desired properties to nanomaterials. nih.gov this compound, through its reactive aniline group, offers a chemical handle for the functionalization of various nanomaterial surfaces, including silica (B1680970) nanoparticles, metal oxides, and quantum dots. nih.gov

The primary amino group (-NH2) of the aniline can be used for covalent attachment to surfaces. For instance, it can react with surface-bound functional groups like carboxylic acids or activated esters to form stable amide bonds. Alternatively, the aniline can be converted into a diazonium salt, which is highly reactive and can form strong covalent bonds with carbon-based nanomaterials or metal surfaces. This surface modification can dramatically alter the properties of the nanomaterial, affecting its dispersibility, biocompatibility, and electronic characteristics. nih.gov

Functionalizing a nanoparticle surface with this molecule would introduce both the chloro and pyridinyl groups to the surface. mdpi.com These groups can then be used for further interactions; the pyridine ring, for example, could coordinate metal ions for sensing or catalytic applications, or participate in hydrogen bonding to direct the self-assembly of the nanoparticles. nih.gov This strategy allows for the creation of multifunctional nanomaterials with tailored surface properties for applications in nanomedicine, sensing, and electronics. nih.gov

Applications in Agrochemical Research as Synthetic Intermediates

Pyridine-based compounds are of significant importance in the agrochemical industry, forming the chemical basis for a wide range of fungicides, herbicides, and insecticides. nih.gov The discovery of new agrochemicals often relies on the synthesis and testing of derivatives of known active scaffolds, a process known as the Intermediate Derivatization Method. nih.gov

This compound serves as a key synthetic intermediate in this context. Its structure contains the essential pyridinyl moiety linked to a substituted phenyl ring, a common motif in many modern pesticides. For example, related structures like 3-chloro-2-methylaniline (B42847) and 3-chloro-4-methylaniline (B146341) are known intermediates in the synthesis of quinolinecarboxylic acid herbicides and other crop protection agents. google.comgoogle.com

Researchers in agrochemical discovery can use this compound as a starting point for creating libraries of new compounds. By systematically modifying the aniline nitrogen (e.g., through acylation or conversion to ureas or thioureas) and exploring reactions at other positions, they can generate a diverse set of molecules for biological screening. The specific combination of the chloro- and pyridinyl-substituents provides a unique electronic and steric profile that can lead to the discovery of new active ingredients with improved efficacy, selectivity, or environmental profiles.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The current synthesis of pyridines and anilines often involves multi-step processes that may utilize harsh reagents and generate significant waste. beilstein-journals.orgnih.gov A primary challenge for future research is the development of greener, more sustainable synthetic pathways to 3-Chloro-4-(pyridin-2-yl)aniline. This involves exploring several key strategies:

Renewable Feedstocks: Research into using renewable starting materials, such as glycerol (B35011), to produce the core pyridine (B92270) structure could offer a more sustainable alternative to petroleum-based precursors. rsc.org

Catalytic Efficiency: The development of novel catalysts, including recyclable solid acid catalysts or metallaphotocatalysts, could lead to more efficient and environmentally friendly coupling reactions. researchgate.netresearchgate.net This could reduce reliance on stoichiometric reagents and simplify purification processes.

Process Intensification: Investigating one-pot or tandem reactions, where multiple synthetic steps are combined without isolating intermediates, can significantly reduce solvent usage, energy consumption, and reaction time. nih.govliberty.edu

Alternative Solvents: The use of greener solvents, or even solvent-free reaction conditions, is a critical goal. Water, for instance, is being explored as a reducing agent in certain photocatalytic processes. researchgate.net

A comparative table of potential green synthesis strategies is presented below.

StrategyTraditional ApproachPotential Sustainable AlternativeKey Benefits
Starting Materials Petroleum-based chemicalsGlycerol, biomass-derived precursors rsc.orgReduced carbon footprint, use of renewable resources.
Catalysis Stoichiometric reagents, heavy metalsRecyclable solid catalysts, photocatalysts researchgate.netresearchgate.netCatalyst reusability, milder reaction conditions, reduced metal waste.
Reaction Process Multi-step synthesis with isolationOne-pot/tandem reactions nih.govliberty.eduIncreased efficiency, reduced solvent and energy use.
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, or solvent-free conditions researchgate.netnih.govReduced pollution and health hazards.

Exploration of Novel Reactivity and Functionalization Pathways

The structure of this compound offers multiple sites for chemical modification, including the aniline (B41778), the pyridine ring, and the chloro-substituted benzene (B151609) ring. Future research will focus on exploring novel reactivity to create a diverse library of derivatives.

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Research could explore using the pyridin-2-yl group as a directing group to selectively functionalize the benzamide (B126) derivatives of the parent compound. rsc.org

Pyridinyl Radical Chemistry: Harnessing the reactivity of pyridinyl radicals, generated through single-electron reduction of pyridinium (B92312) ions, could enable new types of C(sp²)–C(sp³) bond formations with distinct positional selectivity compared to classical methods. acs.org

Advanced Coupling Reactions: Moving beyond standard cross-coupling, research into novel methods like those using heterocyclic phosphonium (B103445) salts could allow for the introduction of a wider range of functional groups (e.g., C-O, C-S, C-N bonds) under mild conditions. acs.org

Derivatization of the Aniline Group: The aniline moiety is a key functional handle. Future work will likely involve creating a wide array of amides, sulfonamides, and other N-substituted derivatives to modulate the compound's electronic and physical properties for various applications.

Advanced Characterization Techniques for Complex Derivates

As more complex derivatives of this compound are synthesized, advanced characterization techniques will become indispensable for confirming their structures and understanding their properties.

While standard techniques like NMR and mass spectrometry are fundamental, the characterization of intricate derivatives, such as metal complexes or polymers, will require more sophisticated methods. uark.edu

Multi-dimensional NMR: Techniques like 2D-NMR (COSY, HSQC, HMBC) will be crucial for unambiguously assigning the structure of sterically hindered or highly functionalized molecules.

Time-Resolved Spectroscopy: For derivatives designed for applications in photocatalysis or electronics, time-resolved absorption and emission spectroscopies can provide insights into the dynamics of excited states and charge-transfer processes. nih.gov

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) and techniques like ESI-MS are vital for confirming the elemental composition and structure of new compounds, especially metal complexes. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the three-dimensional structure of crystalline derivatives and their supramolecular assemblies. mdpi.com

The table below summarizes key characterization methods and their applications.

TechniqueInformation ProvidedApplication Area
FT-IR Spectroscopy Presence of functional groups (e.g., C=N, N-H, C-Cl). mdpi.compensoft.netRoutine structural confirmation.
UV-Vis Spectroscopy Electronic transitions (π-π, n-π), metal-to-ligand charge transfer. nih.govpensoft.netAnalysis of optical properties, study of metal complexes.
NMR Spectroscopy (¹H, ¹³C, 2D) Detailed molecular structure, connectivity, and conformation. pensoft.netUnambiguous structure elucidation of complex derivatives.
Mass Spectrometry (ESI-MS, HRMS) Molecular weight and elemental formula. uark.edumdpi.comConfirmation of identity and integrity of new compounds.
Cyclic Voltammetry Redox properties, HOMO/LUMO energy levels. uark.eduCharacterization for electronic and catalytic applications.
Time-Resolved Spectroscopy Excited-state lifetimes and dynamics. nih.govDevelopment of photosensitizers and light-emitting materials.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to chemical research. frontiersin.org These computational tools can accelerate the discovery and development of new derivatives of this compound.

Predictive Synthesis: ML algorithms can be trained on vast reaction databases to predict the most likely outcomes of a chemical reaction, identify potential side products, and suggest optimal reaction conditions. frontiersin.orgrsc.org This can save significant time and resources in the lab.

Retrosynthetic Analysis: Computer-assisted synthesis design programs can propose novel synthetic routes to complex target molecules based on the structure of this compound, breaking down the target into simpler, commercially available precursors. frontiersin.org

In Silico Property Prediction: AI models can predict the physicochemical, electronic, and even biological properties of virtual derivatives before they are synthesized. This allows researchers to prioritize the synthesis of compounds with the most promising characteristics for a given application, such as in drug design or materials science. nih.govresearchgate.net

De Novo Design: Machine learning can be used to design entirely new molecules based on the this compound scaffold, optimized for specific properties like binding to a biological target or possessing a desired band gap for an electronic material.

Expanding Applications in Advanced Materials and Chemical Technologies

The bipyridine motif is a cornerstone of coordination chemistry and materials science, known for its ability to form stable complexes with metals and act as a building block for functional materials. ontosight.airesearchgate.netmdpi.com Future research on this compound will undoubtedly focus on leveraging its unique structure for new technological applications.

Coordination Polymers and MOFs: The nitrogen atoms of the pyridine ring and the aniline group make this compound an excellent candidate for a ligand in metal-organic frameworks (MOFs) or coordination polymers. wikipedia.org These materials could have applications in gas storage, catalysis, or chemical sensing.

Covalent Organic Frameworks (COFs): The aniline group can participate in condensation reactions to form imine-linked COFs. researchgate.net Bipyridine-based COFs have shown potential in visible-light-driven photocatalysis, and incorporating this specific building block could lead to materials with tailored electronic and catalytic properties. researchgate.net

Organic Electronics: Bipyridine derivatives are used in the development of materials with unique optical and electrical properties. ontosight.ai Future work could explore the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), photosensitizers for solar cells, or organic semiconductors. mdpi.com

Functional Ligands in Catalysis: The compound itself can be used to synthesize more complex ligands for transition-metal catalysis. mdpi.com The electronic properties, tuned by the chloro and amino substituents, could lead to catalysts with enhanced activity or selectivity for important organic transformations.

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-4-(pyridin-2-yl)aniline, and how can their efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, a two-step process involves:

Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form a nitro intermediate .

Reduction : Using Fe/NH₄Cl in ethanol/water under reflux to reduce the nitro group to an amine, yielding the final product with >80% overall yield .
Optimization tips:

  • Use excess 2-pyridinemethanol (1.2–1.5 eq.) to drive the substitution reaction to completion.
  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Key analytical techniques include:
  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~4.2 min .
  • 1H-NMR : Characteristic peaks at δ 8.3–8.5 ppm (pyridyl protons) and δ 6.8–7.2 ppm (aromatic amine protons) .
  • Melting Point : Expected range 178–182°C (decomposes above 185°C) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in pyridyl-substituted aniline derivatives?

  • Methodological Answer : Regioselectivity in substitution reactions is highly solvent- and catalyst-dependent. For example:
  • Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the para position due to stabilized transition states .
  • Base selection : K₂CO₃ vs. NaH alters reaction kinetics. K₂CO₃ in DMF at 100°C achieves >90% para-substitution, while NaH may lead to side products .
  • Case Study : A 2021 study reported 15% ortho-substitution byproduct when using NaH, resolved via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

Q. What strategies resolve contradictions in reported bioactivity data for pyridyl-aniline derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation strategies:
  • Reproducibility Checks : Compare LCMS purity (>98%) across batches .
  • Bioassay Standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Data Conflict Example : A 2023 study found that residual Fe²⁺ from synthesis reduced bioactivity by 40%; adding EDTA (1 mM) during purification restored activity .

Q. How can polymorphic forms of this compound derivatives be characterized and utilized?

  • Methodological Answer : Polymorphs impact solubility and stability. Characterization methods:
  • X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P21/c with a=16.37 Å, β=105.3° for a related analog) .
  • DSC : Endothermic peaks at 178°C (Form I) vs. 185°C (Form II) indicate distinct thermal stability .
  • Application : Form II of a maleate salt derivative showed 30% higher bioavailability in preclinical models .

Key Research Gaps and Future Directions

  • Mechanistic Studies : DFT calculations to model substitution pathways .
  • Biological Profiling : Screen derivatives against kinase panels (e.g., EGFR, HER2) .
  • Green Chemistry : Explore solvent-free mechanochemical synthesis to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.